

# atracurium solution stability at different temperatures and pH

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## Compound of Interest

Compound Name: Atracurium

Cat. No.: B1203153

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## Atracurium Solution Stability: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **atracurium** solutions under various conditions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address common challenges encountered during experimental procedures.

### Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for **atracurium**?

A1: **Atracurium** degrades via two primary, non-oxidative pathways:

- Hofmann elimination: A non-enzymatic, chemical process that is dependent on pH and temperature. It is the major route of elimination in humans.<sup>[1][2]</sup> This process is accelerated in alkaline conditions.<sup>[3][4]</sup>
- Ester hydrolysis: This process is catalyzed by non-specific esterases in the plasma.<sup>[5]</sup> A decrease in pH enhances the rate of ester hydrolysis.

Q2: What are the recommended storage conditions for **atracurium** besylate injection?

A2: To ensure potency, **atracurium** besylate injection should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light. It is crucial to avoid freezing the solution.

Q3: How long is **atracurium** stable at room temperature?

A3: Upon removal from refrigeration to room temperature (25°C/77°F), **atracurium** besylate injection should be used within 14 days, even if it is re-refrigerated. However, some studies have shown that **atracurium** may remain chemically stable for longer periods at room temperature. For instance, one study found that **atracurium** stored at 20°C retained 99% of its strength after one month, 95% after two months, and 92% after three months. Another study suggested that storage at room temperature for up to 6 weeks can be considered safe without significant loss of chemical stability.

Q4: How does pH affect the stability of **atracurium**?

A4: **Atracurium** is sensitive to pH. The commercial formulation is adjusted to a pH of 3.00 to 3.65. Hofmann elimination, a primary degradation pathway, is accelerated in alkaline environments. Therefore, **atracurium** should not be mixed with alkaline solutions, such as barbiturates, as this can lead to inactivation and precipitation.

Q5: Does hypothermia affect **atracurium**'s stability and action?

A5: Yes, hypothermia slows down the Hofmann elimination process. In clinical settings, the infusion rate of **atracurium** required to maintain surgical relaxation during induced hypothermia (25° to 28°C) is approximately half the rate needed at normal body temperature.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Loss of Potency	Improper storage temperature.	Verify that the atracurium solution has been consistently stored at the recommended 2°C to 8°C. If the solution has been at room temperature for more than 14 days, it should be discarded.
Exposure to light.	Always store vials in their carton until use to protect from light.	
Incompatible diluent or co-administration with alkaline solutions.	Do not mix atracurium with alkaline solutions. Use compatible infusion solutions such as 0.9% Sodium Chloride, 5% Glucose, or Ringer's Injection. Be aware that degradation is reported to be more rapid in Lactated Ringer's solution.	
Precipitate Formation	Mixing with an alkaline solution.	Atracurium has an acidic pH and should not be mixed with alkaline solutions like barbiturates, which can cause precipitation of the free acid.
Variability in Experimental Results	Inconsistent temperature during the experiment.	Maintain a constant and controlled temperature throughout the experiment, as temperature fluctuations can alter the rate of Hofmann elimination.
Variations in the pH of the buffer or medium.	Ensure the pH of all solutions is consistent and appropriate for the experimental design.	

The degradation rate is pH-dependent.

Composition of the incubation solution.

The degradation rate can be influenced by the buffer system (faster in phosphate, slower in Tris) and the presence of additives like electrolytes or glucose.

## Quantitative Data Summary

The stability of **atracurium** solution is significantly influenced by temperature. The following tables summarize the degradation rates at different storage conditions.

Table 1: Stability of Undiluted **Atracurium** Besylate Injection

Storage Temperature	Approximate Rate of Potency Loss	Reference
5°C (41°F)	~6% per year	
25°C (77°F)	~5% per month	

Table 2: Stability of **Atracurium** at Room Temperature (20°C)

Duration at 20°C	Remaining Strength	Reference
1 month	99%	
2 months	95%	
3 months	92%	

## Experimental Protocols

Protocol: Determination of **Atracurium** Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of **atracurium** in a solution, based on common practices cited in the literature.

Objective: To quantify the concentration of **atracurium** over time under specific temperature and pH conditions.

Materials:

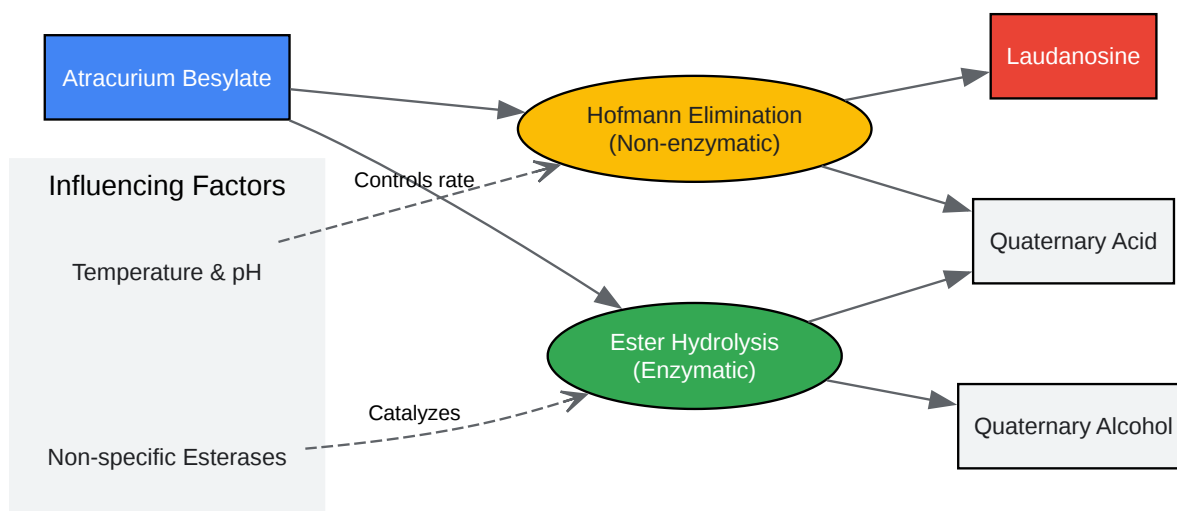
- **Atracurium** besylate solution
- Appropriate buffer solution (e.g., phosphate, HEPES, or Tris buffer)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Mobile phase (specific composition to be optimized, often a mixture of an aqueous buffer and an organic solvent like acetonitrile)
- Temperature-controlled incubator or water bath
- pH meter
- Volumetric flasks and pipettes

Methodology:

- **Solution Preparation:** Prepare the **atracurium** solution in the desired buffer at a known concentration. Adjust the pH of the solution to the target value.
- **Incubation:** Place the prepared solution in a temperature-controlled environment (e.g., 25°C or 37°C).
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- **Sample Analysis:**

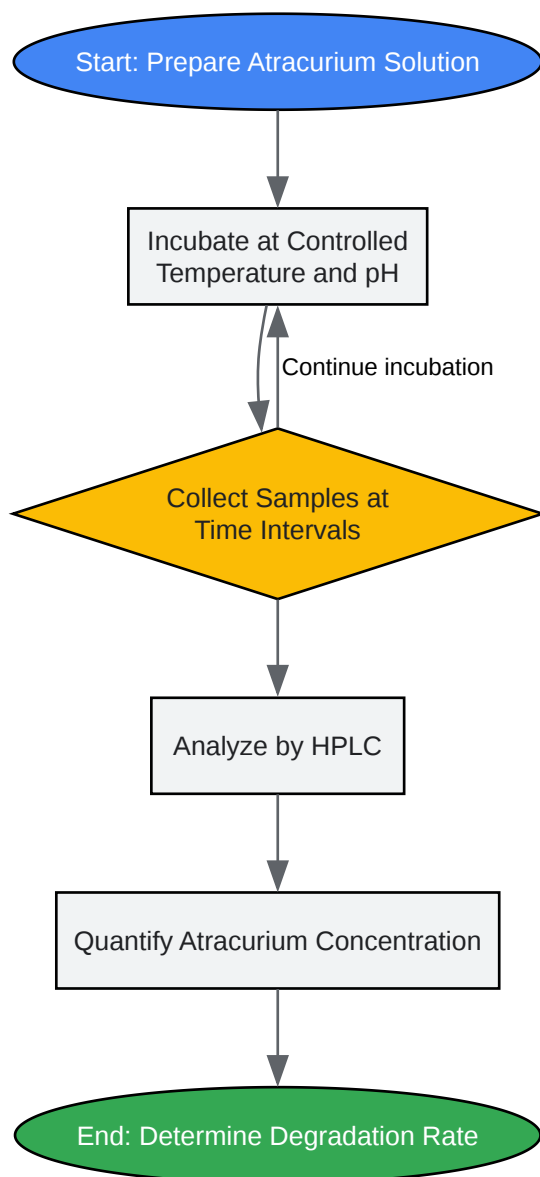
- Inject the sample into the HPLC system.
- Elute the components using the specified mobile phase and column.
- Detect the **atracurium** peak using the UV detector at an appropriate wavelength.
- Data Analysis:
  - Quantify the peak area corresponding to **atracurium** at each time point.
  - Calculate the concentration of **atracurium** remaining at each time point relative to the initial concentration.
  - Plot the concentration of **atracurium** versus time to determine the degradation kinetics.

## Visualizations



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Caption: **Atracurium** degradation pathways and influencing factors.



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Caption: Workflow for assessing **atracurium** stability.

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